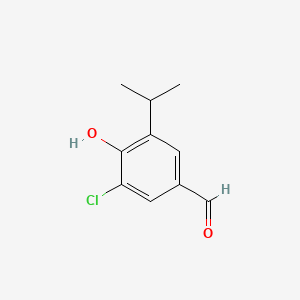
3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a hydroxyl group, and an isopropyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives, followed by chlorination and hydroxylation reactions. The specific conditions for these reactions often involve the use of catalysts such as aluminum chloride (AlCl3) and reagents like chlorine gas and hydroxylating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as catalytic hydrogenation and controlled temperature and pressure conditions to ensure efficient production .
化学反応の分析
Types of Reactions
3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-hydroxy-5-(isopropyl)benzoic acid.
Reduction: 3-Chloro-4-hydroxy-5-(isopropyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines, which are key intermediates in many biochemical reactions. The hydroxyl and chlorine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
3-Chlorobenzaldehyde: Lacks the hydroxyl and isopropyl groups, making it less versatile in certain reactions.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a methoxy group instead of a chlorine atom, leading to different reactivity and applications.
3,4-Dihydroxybenzaldehyde: Lacks the chlorine and isopropyl groups, resulting in different chemical properties and uses.
Uniqueness
3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis, research, and industry .
生物活性
3-Chloro-4-hydroxy-5-(isopropyl)benzaldehyde is a substituted benzaldehyde compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Basic Information
- Chemical Formula : C11H13ClO2
- Molecular Weight : 214.67 g/mol
- Density : 1.229 g/cm³
- Boiling Point : 269.9°C
- LogP (Partition Coefficient) : 2.8
These properties suggest moderate lipophilicity, which may influence the compound's bioavailability and interaction with biological targets .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, with specific attention to prostate cancer cells.
Case Study: Prostate Cancer Cell Lines
In a study evaluating the antiproliferative effects of various benzaldehyde derivatives, this compound demonstrated an IC50 value of approximately 61 µM against DU145 prostate cancer cells. This suggests a moderate level of potency compared to other tested compounds .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of aldehyde dehydrogenase (ALDH) enzymes, which are critical in cancer cell metabolism. Inhibition of ALDH can lead to increased levels of reactive aldehydes, promoting apoptosis in cancer cells .
Anti-inflammatory Properties
In addition to its anticancer activity, there is emerging evidence that this compound may possess anti-inflammatory properties. A preliminary screening indicated that it could inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
Inhibition Potency Against COX Enzymes
| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |
|---|---|---|
| This compound | TBD | TBD |
| Diclofenac | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Celecoxib | TBD | TBD |
This data indicates that while the compound shows promise as an anti-inflammatory agent, further studies are needed to quantify its inhibitory effects on COX enzymes accurately .
Structure-Activity Relationships (SAR)
The biological activity of substituted benzaldehydes often correlates with their structural features. The presence of electron-withdrawing groups, such as chlorine and hydroxyl groups, enhances their reactivity and interaction with biological targets.
Key Structural Features Influencing Activity
- Chloro Group : Enhances lipophilicity and may increase binding affinity to target proteins.
- Hydroxyl Group : Potentially increases hydrogen bonding interactions with biological macromolecules.
- Isopropyl Group : Contributes to steric bulk, which can influence the binding conformation within active sites.
特性
CAS番号 |
93904-64-4 |
|---|---|
分子式 |
C10H11ClO2 |
分子量 |
198.64 g/mol |
IUPAC名 |
3-chloro-4-hydroxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11ClO2/c1-6(2)8-3-7(5-12)4-9(11)10(8)13/h3-6,13H,1-2H3 |
InChIキー |
MJPDRZNCPYMJSA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC(=C1)C=O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















